1-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation reactions, cyclization, and specific substitutions to introduce various functional groups to the pyrimidine core. Although direct synthesis information for the specified compound was not found, studies on similar pyrimidine derivatives provide insights into potential methods. For instance, pyrimidine derivatives have been synthesized through condensation reactions involving active methyl groups of pyrimidine with aldehydes or through reactions with brominated precursors to introduce specific substituents (Kinoshita et al., 1992; Zhou et al., 2019). These methodologies could be adapted for the synthesis of the specific compound by altering substituents to match the target structure.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, often substituted with various groups that significantly influence the compound's physical and chemical properties. Structural analyses, such as X-ray crystallography, provide detailed insights into the conformation and orientation of these substituents, as well as the overall molecular geometry. For example, the structural analysis of related compounds has revealed diverse conformations and the impact of substituents on molecular stability and interactions (Al‐Refai et al., 2014).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, condensations with aldehydes, and cyclizations, which are essential for synthesizing targeted structures and introducing functional groups. These reactions are influenced by the nature of the substituents and the reaction conditions. The reactivity of such compounds is a key factor in their application in synthesizing more complex molecules or for specific biological activities (Hassaneen et al., 1991).
Scientific Research Applications
Photoinduced Aromatization and Heterocyclic Compound Synthesis
Research involving unsymmetrically substituted dihydropyridines, closely related to pyrimidine derivatives, shows that irradiation in the presence of oxygen or argon can lead to aromatization, producing corresponding pyridine derivatives. This process, involving electron transfer mechanisms, underlines the compound's utility in synthetic organic chemistry, particularly in the synthesis of aromatic compounds through photoinduced reactions (Memarian et al., 2007).
High-Performance Material Development
In the field of materials science, derivatives similar to the compound have been utilized in the synthesis of transparent aromatic polyimides with high refractive indices and low birefringence. These materials are notable for their excellent thermomechanical stabilities, suggesting potential applications in optical and electronic materials (Tapaswi et al., 2015).
Antimicrobial Activity
Linked heterocyclic compounds containing pyrimidine and thiazolidinone rings have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Such studies indicate the potential of pyrimidine derivatives in the development of new antimicrobial agents (Sanjeeva Reddy et al., 2010).
Polymer Synthesis
Research into the synthesis of polymers utilizing components structurally similar to the compound highlights its relevance in creating new materials with desirable properties. These studies involve the development of aromatic poly(imide amide benzimidazole) copolymers, emphasizing the compound's potential use in high-performance polymers with excellent thermal stability and solubility in various solvents (Wang & Wu, 2003).
Anti-inflammatory Agents
The compound's structural analogs have been explored for anti-inflammatory properties, with some derivatives showing significant inhibition of NO production in macrophage cells. Such findings suggest potential therapeutic applications of pyrimidine derivatives in treating inflammation (Jaratjaroonphong et al., 2014).
properties
IUPAC Name |
(5E)-1-(4-chlorophenyl)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClN3O5S/c22-13-4-6-14(7-5-13)24-20(27)17(19(26)23-21(24)31)11-16-8-9-18(30-16)12-2-1-3-15(10-12)25(28)29/h1-11H,(H,23,26,31)/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFGZEYLPFIQHC-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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